molecular formula C21H23NO2 B1193658 RCS-4 CAS No. 1345966-78-0

RCS-4

Cat. No.: B1193658
CAS No.: 1345966-78-0
M. Wt: 321.4 g/mol
InChI Key: OZCYJKDWRUIFFE-UHFFFAOYSA-N

Description

RCS-4 (exempt preparation) is a synthetic cannabinoid that is structurally similar to known cannabinoids. It is often used as an analytical reference standard in forensic and toxicology research. The compound is known by its formal name, (4-methoxyphenyl)(1-pentylindol-3-yl)methanone, and has a molecular formula of C21H23NO2 . It has been found in various herbal incense products and is regulated as a Schedule I compound in the United States .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RCS-4 involves the reaction of 1-pentylindole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of automated systems and high-throughput techniques ensures consistent production of the compound. The final product is often formulated as a solution in methanol for ease of use in analytical applications .

Chemical Reactions Analysis

Types of Reactions

RCS-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, carboxylated, and substituted analogs .

Scientific Research Applications

RCS-4 is widely used in scientific research, particularly in the fields of:

    Chemistry: As a reference standard for the identification and quantification of synthetic cannabinoids in forensic samples.

    Biology: To study the interaction of synthetic cannabinoids with cannabinoid receptors in the brain.

    Medicine: Research into the potential therapeutic effects and toxicological profiles of synthetic cannabinoids.

    Industry: Quality control and assurance in the production of herbal incense products

Mechanism of Action

RCS-4 exerts its effects by acting as a potent agonist at cannabinoid receptors, specifically CB1 and CB2 receptors. The compound binds to these receptors, mimicking the effects of natural cannabinoids like tetrahydrocannabinol. This interaction leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological effects .

Comparison with Similar Compounds

RCS-4 is part of a class of synthetic cannabinoids that includes several similar compounds, such as:

  • RCS-2
  • RCS-3
  • RCS-2-C4
  • RCS-3-C4
  • This compound-C4

These compounds share a similar core structure but differ in their side chains and functional groups. This compound is unique in its specific substitution pattern, which contributes to its distinct pharmacological profile. Compared to its analogs, this compound has shown potent agonist activity at both CB1 and CB2 receptors .

Properties

IUPAC Name

(4-methoxyphenyl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H23NO2/c1-3-4-7-14-22-15-19(18-8-5-6-9-20(18)22)21(23)16-10-12-17(24-2)13-11-16/h5-6,8-13,15H,3-4,7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCYJKDWRUIFFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158820
Record name RCS-4
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Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

In ethanol, approximately 0.3 mg/mL; in DMSO and DMF, approximately 1 mg/mL
Record name RCS-4
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Color/Form

Crystalline solid

CAS No.

1345966-78-0
Record name RCS 4
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Record name RCS-4
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Record name RCS-4
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Record name RCS-4
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Record name RCS-4
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Synthesis routes and methods

Procedure details

The wells of an enhanced binding 96 well polystyrene microtiter plate were coated with IgG fraction of antiserum raised to Immunogen VI, diluted in 10 mM Tris, pH8.5 (125 μl/well). The appropriate antibody coating dilution was determined using standard ELISA checkerboard techniques. The plate was incubated overnight at 4° C., washed 4 times over 10 minutes with Tris buffered saline containing Tween 20 (TBST) and tapped dry. Standard solutions of RCS-4 were prepared in TBST at 0, 0.3125, 0.625, 1.25, 2.5, 5, 10 and 20 ng/ml, and 50 μl of each was added to the appropriate wells (see FIG. 1). 75 μl of conjugate (appropriate hapten-HRP) diluted in Tris buffer (pH 7.2) containing EDTA, D-mannitol, sucrose, thimerosal and BSA, was added to each of the wells. The appropriate dilution of conjugate was also determined using standard ELISA checkerboard techniques. The plate was incubated at 25° C. for 1 hour. Excess unbound conjugate was removed by washing 6 times over a 10 minute period with TBST. 125 μl of tetramethylbenzidine (TMB) substrate solution was added to each well of the plate that was then incubated for 20 minutes in the dark at room temperature. The reaction was terminated by addition of 125 μl 0.2M H2SO4 to each well. The absorbance was then measured at 450 nm using a microtiter plate reader. The data are inputted to a computer program called ‘KC Junior’. It is a 4 parameter fit curve and allow the calculation of concentrations between the standard runs. This program is used to calculate the IC50s by dividing the 0 ng/ml OD value by 2 and obtaining the concentration value from the curve for this OD. The data generated in the assay and inputted to a computer program called ‘KC Junior’ are presented in Table 3.
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Q & A

Q1: What is the primary target of RCS-4?

A1: this compound acts as a potent agonist of the cannabinoid type I receptor (CB1), primarily found in the central nervous system. [] This interaction is responsible for the psychoactive effects associated with this compound consumption.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C21H23NO2, and its molecular weight is 321.41 g/mol. []

Q3: Is there spectroscopic data available for this compound?

A3: Yes, researchers have reported ultraviolet (UV) spectra, nuclear magnetic resonance (NMR) data, and mass spectral data for this compound. These data are crucial for the identification and characterization of this compound in various matrices. [, ]

Q4: How does the structure of this compound contribute to its activity?

A4: this compound's structure, featuring an indole ring, a pentyl chain, and a methoxybenzoyl group, is crucial for its interaction with CB1 receptors. Modifications to these structural elements can significantly impact its binding affinity, potency, and selectivity. [, ]

Q5: What happens when the structure of this compound is modified?

A5: Even slight structural modifications, like changing the position of the methoxy group, can lead to changes in binding affinity to cannabinoid receptors. For example, the positional isomer of this compound, (2-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone (compound 1 in the referenced study), has shown different binding affinity compared to this compound. []

Q6: Are there any strategies to improve the stability of this compound in formulations?

A6: While specific formulation strategies haven't been extensively reported for this compound, researchers and pharmaceutical scientists could explore various approaches to enhance its stability, solubility, and bioavailability. These strategies may include using appropriate excipients, developing specific drug delivery systems, or modifying the chemical structure to improve stability.

Q7: What is the ADME profile of this compound?

A7: Research indicates that this compound is rapidly metabolized in the body, with its metabolites being the primary target for detection in urine analysis. [, , , ] Parent this compound is rarely found in urine samples, highlighting its extensive metabolism. [, ] More detailed studies on absorption, distribution, metabolism, and excretion are needed to fully understand the pharmacokinetic profile of this compound.

Q8: What is the duration of detection for this compound metabolites in urine?

A8: The detectability of specific this compound metabolites in urine varies. For instance, the glucuronides of the N-hydroxypentyl and hydroxy-methoxyphenyl metabolites can be detected for at least 6 hours post-administration, while the glucuronides of the O-demethyl-hydroxy metabolites are detectable for approximately 4 hours. []

Q9: What in vitro models have been used to study this compound?

A9: Researchers have utilized human hepatocyte cultures to investigate the metabolism of this compound. [, , ] These in vitro models provide valuable insights into the metabolic pathways and potential biomarkers for detecting this compound consumption.

Q10: What analytical techniques are commonly employed for this compound detection and quantification?

A10: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly in tandem with high-resolution mass spectrometry (HR-MS), are widely used for the identification and quantification of this compound and its metabolites in various matrices. [, , , , , , ]

Q11: Have analytical methods for this compound been validated?

A11: Yes, researchers and analytical laboratories have developed and validated various methods for this compound analysis in biological matrices, including urine and serum. These methods typically undergo rigorous validation procedures to ensure accuracy, precision, specificity, and sensitivity for reliable detection and quantification of this compound and its metabolites. [, , , ]

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